N-(3-methylphenyl)butanamide
Description
N-(3-Methylphenyl)butanamide is an amide derivative characterized by a butanamide backbone (CH3CH2CH2CONH-) attached to a 3-methylphenyl group (C6H4(CH3)-). Its molecular formula is C11H15NO (molecular weight: 177.25 g/mol), though this is inferred from structural analogs like 4-Chloro-N-(3-methylphenyl)butanamide (C11H14ClNO, 211.69 g/mol) .
Properties
CAS No. |
69833-26-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-5-11(13)12-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
HHJVHZGGWADBKL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C |
Other CAS No. |
69833-26-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
(a) 4-Chloro-N-(3-methylphenyl)butanamide
- Molecular Formula: C11H14ClNO
- Molecular Weight : 211.69 g/mol
- Key Features: A chlorine atom at the 4-position of the butanamide chain.
- Applications : Halogenated amides are often intermediates in pharmaceutical or polymer synthesis (e.g., polyimide precursors, as seen in phthalimide derivatives) .
(b) 2-Bromo-N-(3-methylphenyl)butanamide
Phenyl-Substituted Analogs
N-(3-Methylphenyl)-2-phenylbutanamide
Cyclohexyl and Amino Derivatives
N-Cyclohexyl-3-methylbutanamide
- Molecular Formula: C11H21NO
- Molecular Weight : 183.29 g/mol
- Key Features: Replacement of the aromatic phenyl group with a cyclohexyl ring enhances solubility in nonpolar solvents. Such derivatives are explored in catalysis or as flavor/fragrance additives .
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Molecular Formula : C17H17Cl2N2O2
- Key Features: Incorporates a dichlorophenoxy group and an amino substituent. Chlorinated phenoxy groups are common in herbicides (e.g., flutolanil, a benzamide pesticide) .
Complex Hydroxy-Substituted Analogs
N-(4-Hydroxy-3-{1-[(3-hydroxypropyl)amino]ethyl}phenyl)butanamide
- Molecular Formula : C15H24N2O3
- Key Features: Multiple hydroxy and amino groups enhance hydrogen-bonding capacity, making it suitable for metal coordination or as a directing group in C–H activation reactions .
Structural and Functional Analysis
Table 1: Comparative Properties of N-(3-Methylphenyl)butanamide Analogs
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